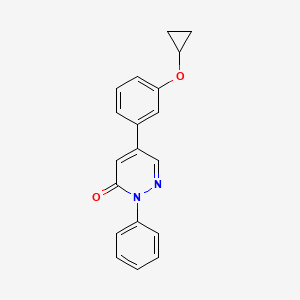

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one

Description

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one is a pyridazinone derivative featuring a phenyl group at position 2 and a 3-cyclopropyloxyphenyl substituent at position 5 of the pyridazinone core. Pyridazinones are heterocyclic compounds studied for diverse biological activities, including herbicidal, antimicrobial, and enzyme inhibitory effects.

Properties

IUPAC Name |

5-(3-cyclopropyloxyphenyl)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19-12-15(13-20-21(19)16-6-2-1-3-7-16)14-5-4-8-18(11-14)23-17-9-10-17/h1-8,11-13,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCALFIINIEZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C3=CC(=O)N(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyloxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyridazinone ring using an oxidizing agent such as iodine or bromine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce various hydrogenated pyridazinone derivatives.

Scientific Research Applications

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one with structurally related analogs.

Structural Modifications and Substituent Effects

Key Structural Features

- Position 2 : Typically occupied by aromatic or bulky groups.

- Position 4 : Often substituted with halogens (e.g., Cl) or hydrogen.

- Position 5: Modified with amino, alkoxy, or aryl groups.

Analog Compounds

Chloridazon (4-Chloro-5-(ethylamino)-2-phenylpyridazin-3-one) Substituents:

- Position 2: Phenyl

- Position 4: Chlorine

- Position 5: Ethylamino Properties:

- Molecular Weight: 221.64 g/mol

- LogP: ~2.1 (indicating moderate lipophilicity)

- Applications: Herbicide (widely used in sugar beet cultivation) .

4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone Substituents:

- Position 2: 3-(Trifluoromethyl)phenyl

- Position 4: Chlorine

- Position 5: Methylamino Properties:

This compound (Target Compound)

- Substituents :

- Position 2: Phenyl

- Position 4: Likely hydrogen (unsubstituted)

- Position 5: 3-Cyclopropyloxyphenyl

- Hypothesized Properties :

- The cyclopropyloxy group may increase steric bulk and lipophilicity compared to amino-substituted analogs, influencing membrane permeability and metabolic stability.

Research Findings and Trends

- Synthetic Accessibility: Substitution at position 5 (e.g., ethylamino, cyclopropyloxy) is achieved via nucleophilic displacement or coupling reactions, as seen in pyridazinone derivatization methods .

- Activity Correlations: Halogenation (Position 4): Chlorine enhances electrophilicity and may improve herbicidal activity (e.g., Chloridazon) . Amino vs. Alkoxy Groups: Amino groups (e.g., ethylamino) confer hydrogen-bonding capacity, while alkoxy groups (e.g., cyclopropyloxy) increase lipophilicity and steric hindrance. Trifluoromethyl Groups: Enhance metabolic stability and target affinity due to strong electron-withdrawing effects .

Biological Activity

5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Induction of oxidative stress |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways associated with cell survival and proliferation:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, the compound can induce cell cycle arrest.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response in reducing cell viability, confirming its potential as a therapeutic agent.

- Case Study on Bacterial Infections : In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls.

Q & A

Q. What are the common synthetic routes for 5-(3-Cyclopropyloxyphenyl)-2-phenylpyridazin-3-one?

A typical approach involves nucleophilic substitution or coupling reactions. For example, reacting substituted pyridazinones with aryl halides under basic conditions (e.g., anhydrous potassium carbonate in acetone). Purification is often achieved via preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate mixtures .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents (e.g., cyclopropyloxy or phenyl groups) and evaluate biological activity through in vitro assays. Computational docking studies can guide substitutions by predicting binding affinities to target proteins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states. The ICReDD framework integrates these predictions with experimental validation, creating a feedback loop to refine conditions (e.g., solvent choice, catalyst loading) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinone derivatives?

Conduct a meta-analysis of variables such as assay type (e.g., enzyme inhibition vs. cell-based), compound purity, and structural analogs. Use statistical design of experiments (DOE) to isolate confounding factors (e.g., solvent effects, incubation time) and validate reproducibility .

Q. How can reactor design improve scalability for synthesizing this compound?

Continuous flow reactors are advantageous for exothermic or oxygen-sensitive reactions. Computational fluid dynamics (CFD) simulations can optimize parameters like residence time and mixing efficiency, aligning with reactor design fundamentals in chemical engineering .

Q. What separation techniques are effective for purifying this compound?

Membrane-based separation (e.g., nanofiltration) or column chromatography (e.g., silica gel with gradient elution) can isolate the compound based on polarity. Advanced techniques like simulated moving bed (SMB) chromatography enhance yield in large-scale applications .

Q. How can statistical DOE minimize experimental iterations in reaction optimization?

Employ factorial design to vary parameters (temperature, catalyst ratio, solvent polarity) and analyze their effects on yield. Response surface methodology (RSM) identifies optimal conditions while reducing the number of required experiments by up to 70% .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental setups (e.g., replicate assays, orthogonal analytical methods) and consult computational models to reconcile discrepancies in reactivity or bioactivity .

- Advanced Characterization : Pair spectroscopic data with computational NMR shift predictions (e.g., ACD/Labs or Gaussian) to confirm structural assignments in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.